molecular formula C16H13N5O2S B2595276 N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide CAS No. 885458-33-3

N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide

Cat. No.: B2595276
CAS No.: 885458-33-3
M. Wt: 339.37
InChI Key: ZAJWEPDEPSEAPV-UHFFFAOYSA-N
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Description

N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure combining a benzodiazole moiety, a pyrrolidine ring, and a thiophene carboxamide group, which contributes to its diverse chemical properties and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the benzodiazole intermediate, which is then reacted with a suitable pyrrolidine derivative under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise temperature control, use of high-purity reagents, and advanced purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, often requiring the development of robust and reproducible protocols.

Chemical Reactions Analysis

Types of Reactions

N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially modifying the thiophene or pyrrolidine rings.

    Reduction: Reduction reactions, often using reagents like sodium borohydride or lithium aluminum hydride, can target the carbonyl groups within the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents like dichloromethane or acetonitrile, and catalysts like palladium).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound has potential as a probe or inhibitor in biochemical assays. Its ability to interact with various biological targets makes it useful in studying enzyme functions, protein interactions, and cellular pathways.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its structural features suggest it could act as a drug candidate for treating diseases such as cancer, infections, or neurological disorders. Research focuses on its efficacy, bioavailability, and safety profiles.

Industry

Industrially, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, from electronics to pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide
  • N-[5-amino-4-(1H-1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide
  • N-[5-amino-4-(1H-1,3-benzoxazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide

Uniqueness

Compared to these similar compounds, N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering distinct advantages in terms of reactivity, stability, and potential therapeutic effects.

Biological Activity

N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide (CAS No. 885458-33-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structural characteristics of this compound suggest it may exhibit a range of pharmacological effects, particularly in cancer research and antimicrobial activity.

Chemical Structure and Properties

The molecular formula of the compound is C16H13N5O2SC_{16}H_{13}N_{5}O_{2}S, with a molecular weight of 339.37 g/mol. The compound features a thiophene ring and a benzimidazole moiety, which are known for their biological significance.

PropertyValue
Molecular FormulaC16H13N5O2S
Molecular Weight339.37 g/mol
CAS Number885458-33-3
Melting Point270–271 °C

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds similar to this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • HCC827 (lung cancer)
    • NCI-H358 (lung cancer)
    • MRC-5 (human lung fibroblast)

The compound exhibited significant cytotoxicity with IC50 values around 6.26μM6.26\,\mu M for HCC827 and 6.48μM6.48\,\mu M for NCI-H358 in two-dimensional assays, indicating its potential as an effective anticancer agent .

The proposed mechanism involves interaction with DNA and inhibition of key enzymes involved in cell proliferation. Compounds with similar structures have shown to inhibit topoisomerases and other critical pathways in cancer cell metabolism .

Antimicrobial Activity

Benzimidazole derivatives, including compounds related to the target molecule, have demonstrated notable antimicrobial effects. Various studies indicate that these compounds can effectively combat bacterial and fungal infections due to their ability to disrupt cellular processes in pathogens .

Study 1: Antitumor Efficacy

In a study evaluating the antitumor activity of synthesized benzimidazole derivatives, several compounds were tested against human lung cancer cell lines. The results showed that the presence of specific substituents on the benzimidazole core significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells like MRC-5 .

Study 2: Structure–Activity Relationship

Research focusing on the structure–activity relationship (SAR) of benzimidazole derivatives indicated that modifications at the thiophene ring could lead to improved biological activity. This study emphasized the importance of functional groups in enhancing the binding affinity to target proteins involved in tumor growth .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S/c17-14-13(15-18-9-4-1-2-5-10(9)19-15)11(22)8-21(14)20-16(23)12-6-3-7-24-12/h1-7,17,22H,8H2,(H,18,19)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGXEBQTYXNMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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